1-(Butylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(BUTYLAMINO)-3-METHYL-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound belonging to the class of benzimidazole derivatives. . This particular compound features a unique structure that combines a pyrido[1,2-a][1,3]benzimidazole core with butylamino, methyl, propyl, and cyanide substituents, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 1-(BUTYLAMINO)-3-METHYL-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be achieved through several synthetic routes. One common method involves the condensation of 2-haloanilines with aldehydes, followed by cyclization and functional group modifications . The reaction typically requires the use of catalysts such as CuCl and TMEDA in solvents like DMSO at elevated temperatures (e.g., 120°C) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(BUTYLAMINO)-3-METHYL-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanide group, leading to the formation of different derivatives
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzimidazole derivatives.
Scientific Research Applications
1-(BUTYLAMINO)-3-METHYL-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(BUTYLAMINO)-3-METHYL-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function . The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(BUTYLAMINO)-3-METHYL-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other benzimidazole derivatives, such as:
2-(2-BENZIMIDAZOLYL)PYRIDINE: Known for its antimicrobial and anticancer properties.
5,6-DIMETHYL-1-(α-D-RIBOFURANOSYL)BENZIMIDAZOLE: A component of vitamin B12 with significant biological activity.
THIABENDAZOLE: An anthelmintic drug used to treat parasitic worm infections.
The uniqueness of 1-(BUTYLAMINO)-3-METHYL-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in its specific substituents and the resulting biological activities, which may differ from those of other benzimidazole derivatives .
Properties
Molecular Formula |
C20H24N4 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(butylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H24N4/c1-4-6-12-22-19-15(9-5-2)14(3)16(13-21)20-23-17-10-7-8-11-18(17)24(19)20/h7-8,10-11,22H,4-6,9,12H2,1-3H3 |
InChI Key |
WMURWEUXWXPSAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CCC |
Origin of Product |
United States |
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